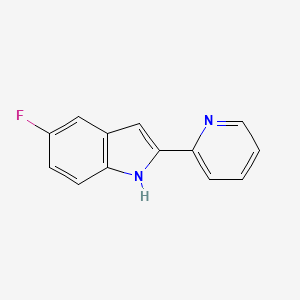

5-Fluoro-2-(pyridin-2-yl)-1H-indole

Beschreibung

5-Fluoro-2-(pyridin-2-yl)-1H-indole is a heterocyclic compound featuring an indole core substituted with a fluorine atom at position 5 and a pyridin-2-yl group at position 2. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

5-fluoro-2-pyridin-2-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-10-4-5-11-9(7-10)8-13(16-11)12-3-1-2-6-15-12/h1-8,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFROQGRGCAGJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC3=C(N2)C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507464 | |

| Record name | 5-Fluoro-2-(pyridin-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80030-94-0 | |

| Record name | 5-Fluoro-2-(pyridin-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ein gängiges Verfahren umfasst die elektrophile Fluorierung eines geeigneten Indol-Vorläufers unter Verwendung von Reagenzien wie Selectfluor oder N-Fluorbenzolsulfonimid (NFSI) unter milden Bedingungen . Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Acetonitril bei Raumtemperatur durchgeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion von 5-Fluor-2-(pyridin-2-yl)-1H-Indol kann großtechnische Fluorierungsprozesse unter Verwendung von Durchflussreaktoren umfassen, um eine konstante Produktqualität und Ausbeute zu gewährleisten. Der Einsatz von Prinzipien der grünen Chemie, wie z. B. lösungsmittelfreie Bedingungen und wiederverwendbare Katalysatoren, wird ebenfalls erforscht, um den Prozess umweltfreundlicher zu gestalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Fluor-2-(pyridin-2-yl)-1H-Indol durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können die Verbindung in ihre reduzierten Formen umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem wässrigen Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydrid in Dimethylformamid (DMF).

Hauptprodukte gebildet

Oxidation: 5-Fluor-2-Oxindol-Derivate.

Reduktion: Reduzierte Indol-Derivate.

Substitution: Verschiedene substituierte Indol-Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Anticancer Activity:

Research indicates that derivatives of 5-fluoro-2-(pyridin-2-yl)-1H-indole exhibit potent anticancer properties. A study demonstrated that these compounds inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism is often linked to the modulation of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle .

Antimicrobial Properties:

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways . Notably, derivatives have been effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Neuroprotective Effects:

In neurobiology, studies have revealed that 5-fluoro-2-(pyridin-2-yl)-1H-indole exhibits neuroprotective effects in models of neurodegenerative diseases like Alzheimer's. The compound improves cognitive function and reduces neuroinflammation markers .

Case Study 1: Anticancer Screening

A comprehensive study published in MDPI highlighted the synthesis and testing of various indole derivatives, including 5-fluoro-2-(pyridin-2-yl)-1H-indole. The results indicated significant growth inhibition in cancer cell lines, emphasizing the importance of structural modifications in enhancing efficacy .

Case Study 2: Neuroprotection

In an animal model study focused on Alzheimer's disease, treatment with 5-fluoro-2-(pyridin-2-yl)-1H-indole led to improved cognitive performance and reduced levels of neuroinflammatory markers compared to control groups. This suggests its potential as a therapeutic agent for neurodegenerative conditions .

Therapeutic Potential

The compound's ability to modulate various biological pathways makes it a candidate for developing new therapeutic agents. Its applications extend beyond cancer treatment to include potential use in treating infectious diseases and neurological disorders.

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Sonogashira Coupling | Coupling with phenyl boronic acid | 51%–67% |

| Suzuki Reaction | Fluorinated indoles synthesized | Good yields |

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(pyridin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes like α-glucosidase, inhibiting their activity and thereby reducing the breakdown of carbohydrates into glucose.

Pathways Involved: It interferes with the metabolic pathways involved in glucose metabolism, making it a potential candidate for diabetes treatment.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 5

Compounds with halogen or methoxy substituents at position 5 exhibit distinct electronic effects:

Key Insight : Fluorine and chlorine induce blue shifts in UV-vis spectra due to their electron-withdrawing nature, while methoxy groups cause red shifts via electron donation .

Variations in Heterocyclic Rings

Replacing pyridin-2-yl with other heterocycles alters steric and electronic profiles:

Key Insight : Pyrimidine rings enhance planar rigidity for target binding, while piperidine introduces 3D bulkiness for membrane permeability .

Extended Side Chains and Pharmacological Relevance

Piperazine or piperidine extensions modulate receptor interactions:

Key Insight : Piperazine-linked derivatives show high affinity for dopamine receptors, with fluorophenyl groups enhancing blood-brain barrier penetration .

Biologische Aktivität

Overview

5-Fluoro-2-(pyridin-2-yl)-1H-indole is a fluorinated heterocyclic compound that combines structural features of both pyridine and indole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in drug development.

Chemical Structure and Properties

The compound features a fluorine atom, which enhances its electronic properties, and a pyridine moiety that contributes to its reactivity. The presence of an aldehyde group allows for versatile chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

The primary biological activity of 5-Fluoro-2-(pyridin-2-yl)-1H-indole is linked to its interaction with various enzymes:

- α-Glucosidase Inhibition : This compound has been shown to inhibit α-glucosidase, an enzyme crucial in carbohydrate metabolism. By inhibiting this enzyme, it effectively reduces postprandial blood sugar levels, indicating potential applications in diabetes management.

- Bruton's Tyrosine Kinase (BTK) : Preliminary studies suggest that this compound may also inhibit BTK, which is implicated in B-cell malignancies. This inhibition could offer therapeutic avenues for treating certain cancers.

Antimicrobial Activity

Research indicates that 5-Fluoro-2-(pyridin-2-yl)-1H-indole exhibits antimicrobial properties against specific bacterial and fungal strains. However, further investigations are required to elucidate the full spectrum of its antimicrobial efficacy and mechanisms.

Medicinal Chemistry

The compound serves as a building block for synthesizing novel therapeutic agents. Its derivatives have been explored for their anti-cancer and anti-inflammatory properties .

Table 1: Summary of Biological Activities

| Activity | Target | Effect | Reference |

|---|---|---|---|

| α-Glucosidase Inhibition | α-Glucosidase | Decreased postprandial blood sugar | |

| BTK Inhibition | Bruton's Tyrosine Kinase | Potential anti-cancer activity | |

| Antimicrobial | Various bacterial strains | Exhibits antimicrobial properties |

Structure-Activity Relationship (SAR)

The biological activity of 5-Fluoro-2-(pyridin-2-yl)-1H-indole can be influenced by various substituents on the indole and pyridine rings. SAR studies have indicated that modifications at specific positions can enhance or diminish the compound's potency against targeted enzymes or receptors .

Table 2: Structure-Activity Relationships

| Modification | Position | Effect on Activity |

|---|---|---|

| Fluorine Substitution | C5 position | Increased binding affinity |

| Aldehyde Group | C3 position | Enhanced reactivity |

| Pyridine Moiety | N-position | Influences electronic properties |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.